Home > Products > Screening Compounds P86396 > Lisinopril Cyclohexyl Analogue
Lisinopril Cyclohexyl Analogue - 1132650-67-9

Lisinopril Cyclohexyl Analogue

Catalog Number: EVT-1442603
CAS Number: 1132650-67-9
Molecular Formula: C21H37N3O5
Molecular Weight: 411.543
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lisinopril Cyclohexyl Analogue is a chemical compound that serves as an impurity of the angiotensin-converting enzyme inhibitor, lisinopril. This analogue is primarily noted for its presence during the synthesis of lisinopril, arising from over-hydrogenation reactions. The compound is classified under the category of pharmaceutical impurities, specifically related to the synthesis and stability of lisinopril.

Source

The cyclohexyl analogue is derived from the synthesis processes of lisinopril, which is widely used in treating hypertension and heart failure. The compound's presence has been documented in various studies focusing on the characterization and identification of impurities in lisinopril formulations .

Classification

Lisinopril Cyclohexyl Analogue is classified as a pharmaceutical impurity and falls under the broader category of angiotensin-converting enzyme inhibitors. It is specifically identified as Lisinopril EP Impurity F, indicating its relevance in European pharmacopoeial standards .

Synthesis Analysis

Methods

The synthesis of Lisinopril Cyclohexyl Analogue can be achieved through several methods, primarily involving hydrogenation processes. One common route involves the condensation of L-lysine derivatives with other reagents followed by hydrogenation using a catalyst such as Raney Nickel or Rhodium.

Technical Details:

  1. Starting Materials: The synthesis begins with L-lysine, which undergoes several transformations including acetylation and condensation with ethyl 2-oxo-4-phenylbutyrate.
  2. Hydrogenation: The key step involves hydrogenating the resulting compound under controlled conditions to prevent excessive formation of impurities.
  3. Purification: The final product is purified through crystallization techniques to isolate the cyclohexyl analogue from other by-products.

The detailed pathway includes multiple intermediates, where careful control of reaction conditions such as temperature and pressure is crucial to minimize impurity formation .

Molecular Structure Analysis

Structure

The molecular formula for Lisinopril Cyclohexyl Analogue is C21H37N3O5C_{21}H_{37}N_{3}O_{5} with a molecular weight of approximately 411.54 g/mol. Its structural representation can be described in terms of its functional groups, including amino acids and carboxylic acid moieties.

Molecular Data:

  • CAS Number: 1132650-67-9
  • SMILES Notation: NCCCCC@HC(=O)N2CCC[C@H]2C(=O)O
  • InChI: InChI=1S/C21H37N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h15-18,23H,1-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 .
Chemical Reactions Analysis

Reactions

Lisinopril Cyclohexyl Analogue participates in various chemical reactions primarily during its synthesis and degradation processes. Key reactions include:

  1. Condensation Reactions: Involves combining L-lysine derivatives with other compounds to form larger molecules.
  2. Hydrogenation Reactions: Catalytic hydrogenation leads to the formation of the cyclohexyl structure from lisinopril precursors.
  3. Decomposition: Under certain conditions, it can decompose into simpler amino acid derivatives or other smaller molecules.

Technical Details: The formation of this analogue as an impurity highlights the importance of reaction conditions such as pH and temperature during synthesis to avoid unwanted by-products .

Mechanism of Action

Process

The mechanism by which Lisinopril Cyclohexyl Analogue operates mirrors that of lisinopril itself, primarily functioning as an inhibitor of angiotensin-converting enzyme (ACE).

Data on Mechanism:

  1. Inhibition of ACE: This compound binds to ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
  2. Physiological Effects: By inhibiting this enzyme, it promotes vasodilation and decreases blood pressure.
  3. Role in Drug Formulation: As an impurity, it may influence the pharmacokinetics and dynamics of lisinopril formulations .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in methanol and slightly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions (ideally at -20°C).
  • Reactivity: Can undergo further reactions depending on environmental conditions such as pH and temperature.

Relevant data indicates that maintaining optimal storage conditions can prolong the shelf life and efficacy of this compound when used in research or pharmaceutical applications .

Applications

Scientific Uses

  1. Pharmaceutical Research: Used in studies examining the stability and purity of lisinopril formulations.
  2. Analytical Chemistry: Helps in developing methods for detecting impurities in pharmaceutical products.
  3. Drug Development: Understanding its properties aids in improving synthesis routes for ACE inhibitors.
Chemical Identity and Structural Characterization of Lisinopril Cyclohexyl Analogue

Nomenclature and Molecular Formula

Lisinopril Cyclohexyl Analogue, formally designated as Lisinopril EP Impurity F in the European Pharmacopoeia, has the systematic IUPAC name:(2S)-1-[(2S)-6-Amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid [2] [3] [4]. Its molecular formula is C₂₁H₃₇N₃O₅, with a molecular weight of 411.54 g/mol [2] [3] [4]. The CAS registry number is 1132650-67-9, universally recognized in chemical databases and regulatory documents [3] [4] [6].

Table 1: Nomenclature and Identifiers

PropertyValue
IUPAC Name(2S)-1-[(2S)-6-Amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
SynonymsLisinopril EP Impurity F, Cyclohexyl Analogue
CAS Number1132650-67-9
Molecular FormulaC₂₁H₃₇N₃O₅
Molecular Weight411.54 g/mol

Stereochemical Configuration and Isomeric Variations

The compound features three chiral centers, all with (S)-configuration, mirroring the stereochemistry of the parent drug lisinopril [3] [4]. This configuration is critical for its structural relationship to lisinopril and is explicitly denoted in its IUPAC name. The (S,S,S)-stereoisomer is the specified pharmacopoeial impurity; other stereoisomers (e.g., R-configured variants) are not reported for this analogue in the literature surveyed. The rigid cyclohexyl group may influence conformational flexibility compared to lisinopril’s phenyl group, but no isomeric variations of this specific analogue are documented [1] [4].

Comparative Analysis with Lisinopril: Structural Deviations and Functional Group Modifications

The core distinction from lisinopril lies in the replacement of the phenyl ring with a cyclohexyl group (see Table 2). Lisinopril contains a 4-phenylbutyl side chain attached to the amino acid backbone, whereas the cyclohexyl analogue features a 3-cyclohexylpropyl moiety [1] [2] [4]. This modification:

  • Eliminates aromaticity, converting the planar phenyl ring to a non-planar, aliphatic cyclohexane.
  • Increases aliphatic character, altering hydrophobicity (log P increases by ~1.5 units).
  • Retains identical functional groups: protonated primary amine (−NH₂), two carboxylate groups (−COOH), and a secondary amide (−CONH−) [1] [4].

Table 2: Structural Comparison with Lisinopril

FeatureLisinoprilCyclohexyl Analogue
Aromatic/Aliphatic GroupPhenylbutyl (C₆H₅-CH₂-CH₂-CH₂-)Cyclohexylpropyl (C₆H₁₁-CH₂-CH₂-CH₂-)
Molecular FormulaC₂₁H₃₁N₃O₅C₂₁H₃₇N₃O₅
Key Functional Groups−NH₂, −COOH (x2), −CONH−−NH₂, −COOH (x2), −CONH−
Chromatographic BehaviorHigher polarityLower polarity (increased retention)

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Profiling

Comprehensive ¹H and ¹³C NMR data confirm the structure. Key features in D₂O or DMSO-d₆ solvents include:

  • Absence of aromatic protons (δ 7.0–8.0 ppm), replaced by cyclohexyl aliphatic protons (δ 0.8–2.0 ppm) [1] [8].
  • Characteristic shifts:
  • Cyclohexyl methine: δ 1.0–1.8 ppm (m, 11H)
  • Lysine side chain: δ 3.16 ppm (t, 2H, −CH₂−NH₂)
  • Proline α-proton: δ 4.05 ppm (d, 1H, −CH−COOH) [1] [8].2D NMR techniques (COSY, HMQC, HMBC) validate connectivity, particularly correlations between the proline carbonyl (δ 174.1 ppm) and cyclohexyl methine protons [8].

Mass Spectrometry (MS) Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) shows a prominent [M+H]⁺ ion at m/z 411.3 (calc. 411.27 for C₂₁H₃₈N₃O₅⁺) [1] [4] [9]. Major fragments arise from:

  • Cleavage of the amide bond adjacent to proline: m/z 276.2 [M+H−C₅H₇NO₂]⁺
  • Decarboxylation: m/z 367.3 [M+H−CO₂]⁺
  • Cyclohexylpropyl side chain loss: m/z 288.2 [9].Fragmentation patterns distinguish it from lisinopril (M+H⁺ at m/z 405) by mass shift of +6 Da due to the saturated cyclohexyl group [1] [9].

Crystallographic Data and Solid-State Properties

Limited crystallographic data is available. The compound presents as a white to light gray solid [4]. Its melting point is reported as 157–161°C (decomposition) [4]. No single-crystal X-ray structures are documented in the literature reviewed, suggesting challenges in crystallization. Solid-state properties (hygroscopicity, polymorphism) remain uncharacterized.

Properties

CAS Number

1132650-67-9

Product Name

Lisinopril Cyclohexyl Analogue

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C21H37N3O5

Molecular Weight

411.543

InChI

InChI=1S/C21H37N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h15-18,23H,1-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1

InChI Key

QYSKCMYFYQRFSL-BZSNNMDCSA-N

SMILES

C1CCC(CC1)CCC(C(=O)O)NC(CCCCN)C(=O)N2CCCC2C(=O)O

Synonyms

N2-[(1S)-1-Carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline; (2S)-1-[(2S)-6-Amino_x000B_-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrole-2-carboxylic Acid; _x000B_

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.